REACTION_SMILES
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[C:1]([O:2][CH3:3])(=[O:4])[c:5]1[c:6]([NH:11][C:12]([CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)=[O:20])[s:7][c:8]([CH3:10])[cH:9]1.[I-:23].[Li+:24].[OH2:21].[OH2:22]>>[cH:5]1[c:6]([NH:11][C:12]([CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)=[O:20])[s:7][c:8]([CH3:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(C)sc1NC(=O)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)Cc2ccccc2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |